5-(1-Ethylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine
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Overview
Description
5-(1-Ethylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . The compound’s structure includes a pyridine ring substituted with piperidine moieties, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with piperidine derivatives in the presence of a base can yield the desired compound . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and metal catalysts like palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce fully reduced piperidine derivatives .
Scientific Research Applications
5-(1-Ethylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Uniqueness
5-(1-Ethylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H29N3 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
5-(1-ethylpiperidin-2-yl)-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C18H29N3/c1-3-20-10-8-5-9-17(20)16-14-19-18(13-15(16)2)21-11-6-4-7-12-21/h13-14,17H,3-12H2,1-2H3 |
InChI Key |
PVIZCTHGELKOQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=C(C=C2C)N3CCCCC3 |
Origin of Product |
United States |
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